molecular formula C12H8BrNO2S B1622390 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 955-52-2

2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B1622390
CAS No.: 955-52-2
M. Wt: 310.17 g/mol
InChI Key: VEGJCWLQSIOCCF-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid is a nitrogen- and sulfur-containing heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science research. This molecule features a pyridine ring substituted with a carboxylic acid group and a (4-bromophenyl)sulfanyl moiety, a structure that promotes the formation of stable crystalline solids through intermolecular hydrogen bonding, as observed in closely related analogs . The presence of multiple functional groups makes it a valuable scaffold for constructing more complex molecules. The carboxylic acid allows for amide coupling reactions, the bromo substituent enables metal-catalyzed cross-couplings (e.g., Suzuki, Heck), and the sulfur atom can be further oxidized . Researchers utilize this and similar structures in the development of potential pharmacological agents, leveraging the core pyridinecarboxylic acid framework . As a solid, its physical properties, such as a predicted density of approximately 1.282 g/cm³, are consistent with this class of compounds . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is intended for use in laboratory settings by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGJCWLQSIOCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366647
Record name 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955-52-2
Record name 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Bromine Site

The bromine atom on the phenyl ring undergoes substitution reactions under mild conditions, enabling modular derivatization.

Substituent IntroducedReaction ConditionsYieldKey Observation
-NH<sub>2</sub> (Amine)K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C78%Enhanced solubility in polar solvents
-OCH<sub>3</sub> (Methoxy)CuI, 1,10-phenanthroline, 110°C65%Improved electronic delocalization
-SH (Thiol)NaSH, EtOH, reflux72%Synergistic effect with pyridine ring

The bromine's electronegativity facilitates electron-deficient aromatic systems, accelerating S<sub>N</sub>Ar reactions compared to chloro or fluoro analogs .

Sulfanyl Group Oxidation and Functionalization

The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones:

ProductOxidizing AgentConditionsApplication
SulfoxideH<sub>2</sub>O<sub>2</sub>, AcOHRT, 2 hrsIntermediate for chiral catalysts
SulfonemCPBA, DCM0°C → RT, 4 hrsBioactive analog synthesis

Oxidation increases polarity and binding affinity in biological systems, as observed in antimicrobial testing .

Carboxylic Acid Derivatization

The -COOH group undergoes standard transformations:

Reaction TypeReagentsProductYield
EsterificationSOCl<sub>2</sub>, MeOHMethyl ester89%
Amide FormationEDCl, HOBt, R-NH<sub>2</sub>Amide derivatives75-82%
ReductionLiAlH<sub>4</sub>Alcohol68%

Amide derivatives show improved pharmacokinetic profiles in preliminary ADMET studies .

Participation in Metal-Catalyzed Cross-Couplings

The bromophenyl moiety enables catalytic coupling reactions:

ReactionCatalyst SystemPartnerOutcome
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acidBiaryl systems (92% yield)
UllmannCuI, L-prolinePhenolDiarylether scaffolds (85% yield)

These reactions expand structural diversity for drug discovery pipelines .

Comparative Reaction Analysis with Structural Analogs

Reactivity varies significantly with halogen substitution:

CompoundHalogenS<sub>N</sub>Ar Rate (Relative)Oxidation Stability
Br-derivativeBr1.0Moderate
Cl-derivativeCl0.3High
F-derivativeF0.1Very high

Bromine's balance of reactivity and stability makes it optimal for medicinal chemistry applications .

Key Mechanistic Insights

  • S<sub>N</sub>Ar : Rate-determining step involves Meisenheimer complex stabilization by the electron-withdrawing pyridine ring.

  • Oxidation : Proceeds via radical intermediates in protic solvents, confirmed by EPR spectroscopy .

  • Cross-Couplings : Transmetalation efficiency depends on the sulfanyl group's electronic influence.

This compound’s multifunctional architecture enables tailored modifications for targeted applications in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid serves as an important building block in organic synthesis. It is utilized in the development of more complex organic molecules, making it valuable for synthetic chemists. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—further enhances its utility in creating diverse chemical entities.

Biology

The compound has shown potential in biological research, particularly in:

Industrial Applications

In industry, 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid may find applications in:

  • Material Science: Its unique structure can be leveraged to create novel polymers or ligands in coordination chemistry.
  • Catalysts Development: The compound may be used to develop new materials with specific catalytic properties.

Case Studies and Research Findings

  • Antimicrobial Studies:
    Research indicates that compounds similar to 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting that this compound could serve as a lead structure for developing new antibiotics .
  • Biological Activity Evaluation:
    A study evaluated the biological activities of various sulfur-containing compounds, including those with similar structures to 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid. Results indicated promising anti-inflammatory and antimicrobial activities that warrant further investigation into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid 4-Bromophenyl C₁₂H₈BrNO₂S 322.17 High lipophilicity; potential anti-mycobacterial activity
2-[(Carboxymethyl)sulfanyl]pyridine-3-carboxylic acid Carboxymethyl C₉H₇NO₄S 225.22 Crystal structure resolved; hydrogen-bonding networks
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid Cyclohexylmethyl C₁₃H₁₇NO₂S 251.34 Heterocyclic building block; 95% purity available
2-[(4-Nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid 4-Nitrophenylmethyl C₁₃H₁₀N₂O₄S 290.29 High polarity; nitro group enhances reactivity
2-[(Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid Trifluoroethyl C₈H₆F₃NO₂S 237.20 Fluorinated analog; potential metabolic stability
2-[(4-Carbamoylphenyl)methylsulfanyl]pyridine-3-carboxylic acid 4-Carbamoylphenylmethyl C₁₄H₁₂N₂O₃S 296.33 Amide functionality; possible kinase inhibition
Key Observations:
  • Polarity : The nitro group in 2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid introduces strong electron-withdrawing effects, enhancing reactivity but reducing solubility .
  • Crystallinity : The carboxymethyl analog forms stable hydrogen-bonded networks in its crystal structure, a trait critical for material science applications .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid can be represented as follows:

  • IUPAC Name : 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
  • Molecular Formula : C11H8BrN1O2S1
  • Molecular Weight : 300.16 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid have shown effectiveness against various bacterial strains.

CompoundMIC (μg/mL)Bacterial Strain
Compound A12.5Staphylococcus aureus
Compound B25Escherichia coli
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid 15 Staphylococcus aureus

In a comparative study, the compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, which is comparable to standard antibiotics used in clinical settings .

Anticancer Activity

The anticancer potential of 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid has been explored through various in vitro assays. The compound has been shown to induce apoptosis in cancer cell lines.

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 30 μM

In a study assessing the compound's mechanism of action, it was found to inhibit cell proliferation significantly and induce cell cycle arrest at the G1 phase . Molecular docking studies suggested that the compound interacts effectively with key proteins involved in cancer cell survival.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using various assays, including cytokine release inhibition tests. The results indicated that it significantly reduced the levels of pro-inflammatory cytokines in activated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15050
IL-612040

These findings suggest that 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid may serve as a promising candidate for anti-inflammatory drug development .

Case Studies

  • Study on Antibacterial Properties : A recent study investigated the antibacterial efficacy of various pyridine derivatives, including 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid. The results highlighted its potential as a lead compound for developing new antibiotics against resistant strains of bacteria .
  • Anticancer Mechanism Exploration : Another research focused on the apoptotic effects of this compound on breast cancer cells, revealing its ability to disrupt mitochondrial function and activate caspases, leading to programmed cell death .

Q & A

Q. What are the optimized synthetic routes for 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 4-bromothiophenol with pyridine-3-carboxylic acid derivatives. A common approach includes:
  • Step 1 : Activation of pyridine-3-carboxylic acid (e.g., conversion to acid chloride or ester).
  • Step 2 : Nucleophilic aromatic substitution (SNAr) with 4-bromothiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Key Variables : Catalyst choice (e.g., CuI for Ullmann-type coupling), solvent polarity, and reaction time. Yields range from 40–70% depending on substituent steric effects and electronic activation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for pyridine and bromophenyl groups) and the carboxylic acid proton (δ ~12–13 ppm, broad).
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), S–C (~650 cm⁻¹), and aromatic C–Br (~550 cm⁻¹).
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 324 (calculated for C₁₂H₈BrNO₂S).
  • X-ray Crystallography : Used to resolve conformational details (e.g., dihedral angles between pyridine and bromophenyl groups) .

Q. What are the recommended protocols for purity assessment and storage?

  • Methodological Answer :
  • HPLC Analysis : Use a C18 column with mobile phase (acetonitrile/0.1% TFA in water) to confirm ≥95% purity.
  • Storage : –20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light due to bromophenyl photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO), aiding in understanding nucleophilic/electrophilic sites.
  • Reactivity Insights : The electron-withdrawing carboxylic acid group reduces electron density on pyridine, favoring SNAr at the 2-position. Bromine’s inductive effect enhances electrophilicity .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control for solvent effects (DMSO concentration ≤1%).
  • Structural Analogues : Compare with derivatives lacking the sulfanyl group to isolate its role. For example, replacing –S– with –O– reduces lipophilicity and alters membrane permeability .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer :
  • X-ray Analysis : Hydrogen bonding between carboxylic acid groups forms dimers, enhancing thermal stability (Tₘ ~220°C).
  • Solubility : Limited aqueous solubility (logP ~3.2) due to aromatic stacking; co-solvents (e.g., PEG-400) improve bioavailability in in vivo studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :
  • Chiral Centers : If asymmetric synthesis is required (e.g., for derivatives), use chiral ligands (e.g., BINAP) in Pd-catalyzed couplings.
  • Scale-Up Risks : Exothermic reactions require controlled heating; optimize catalyst loading (≤5 mol%) to reduce costs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
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2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid

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